3,6,9,12,15,18-Hexaoxatetracos-23-en-1-ol
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Overview
Description
3,6,9,12,15,18-Hexaoxatetracos-23-en-1-ol is a chemical compound with a complex structure characterized by multiple ether linkages. This compound is part of a class of polyether alcohols, which are known for their unique properties and applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18-Hexaoxatetracos-23-en-1-ol typically involves the stepwise addition of ethylene oxide to a suitable alcohol precursor. The reaction is usually carried out under controlled conditions to ensure the formation of the desired polyether structure. Commonly, a base catalyst such as potassium hydroxide is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are meticulously controlled. The process includes the continuous addition of ethylene oxide to the alcohol precursor, followed by purification steps to isolate the final product. The use of advanced separation techniques such as distillation and chromatography ensures high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3,6,9,12,15,18-Hexaoxatetracos-23-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Halides, esters.
Scientific Research Applications
3,6,9,12,15,18-Hexaoxatetracos-23-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the study of membrane proteins and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of surfactants, lubricants, and as a stabilizer in polymer formulations.
Mechanism of Action
The mechanism of action of 3,6,9,12,15,18-Hexaoxatetracos-23-en-1-ol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The compound’s polyether structure allows it to form stable complexes with various molecules, facilitating its use in drug delivery and as a stabilizer in industrial applications. The pathways involved include the modulation of membrane fluidity and the stabilization of protein structures.
Comparison with Similar Compounds
Similar Compounds
- 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol
- 3,6,9,12,15,18,21-Heptaoxatetracosan-1-ol
- 23-Bromo-3,6,9,12,15,18,21-heptaoxatricosan-1-ol
Uniqueness
3,6,9,12,15,18-Hexaoxatetracos-23-en-1-ol is unique due to its specific polyether structure, which imparts distinct physicochemical properties. Compared to similar compounds, it offers enhanced solubility, stability, and the ability to form complexes with a broader range of molecules. These properties make it particularly valuable in applications requiring high stability and specificity.
Properties
CAS No. |
848701-21-3 |
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Molecular Formula |
C18H36O7 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(2-hex-5-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C18H36O7/c1-2-3-4-5-7-20-9-11-22-13-15-24-17-18-25-16-14-23-12-10-21-8-6-19/h2,19H,1,3-18H2 |
InChI Key |
OTWWWOXMSOYYFT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
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